3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a benzamide group, a furan ring, an imidazole ring, and a chloro-fluoro phenyl group. These groups could potentially confer a variety of chemical properties to the molecule.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving amide coupling, thioether formation, and aromatic substitution.Molecular Structure Analysis
The presence of multiple aromatic rings (benzene, furan, imidazole) suggests that the compound could have significant π-conjugation, which could affect its chemical reactivity and physical properties.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound could undergo. However, the presence of an amide group could make it susceptible to hydrolysis under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings and polar functional groups in this compound could suggest that it has a relatively high melting point and is likely soluble in polar solvents.Scientific Research Applications
Synthesis Methodologies
The studies have highlighted innovative synthesis methodologies for creating compounds with potential therapeutic properties. For example, the development of fluoronucleosides, isothiocyanato C-nucleosides, and thioureylene di-C-nucleosides via cyclic sulfates outlines a pathway for creating nucleotide analogues with a nonionic bridge isosteric of the phosphate group, which could have implications in drug design and development (Fuentes, Angulo, & Pradera, 2002). Additionally, the synthesis of antimycobacterial compounds through the treatment of 4-fluoro-3-chloroaniline with potassium thiocyanate, leading to various benzothiazole derivatives, demonstrates a method for generating compounds with antimicrobial activities (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Antimicrobial Activities
Research on the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds indicates a promising direction for developing new antimicrobials. Some compounds have shown significant anti-microbial activity, suggesting potential applications in combating microbial infections (Sathe et al., 2011).
Development of Novel Compounds
The exploration of new compounds with therapeutic potential is a significant area of application. For instance, the creation of substituted imidazo[1,2-a]pyridines as antiulcer agents signifies the pursuit of novel treatments for gastrointestinal disorders. These compounds were synthesized with a focus on antisecretory and cytoprotective properties, although they did not display significant antisecretory activity in rat models; some demonstrated good cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, physical properties, and potential biological activity. It would be particularly interesting to investigate whether the compound has any pharmacological activity given its complex structure.
properties
IUPAC Name |
3-[2-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O3S/c24-16-6-7-20(19(25)12-16)28-21(30)14-33-23-26-8-9-29(23)17-4-1-3-15(11-17)22(31)27-13-18-5-2-10-32-18/h1-12H,13-14H2,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDYWLSBKKAIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)F)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide |
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